molecular formula C18H20ClN3 B5910811 (Z)-1-(4-chlorophenyl)-N-(4-phenylpiperazin-1-yl)ethanimine

(Z)-1-(4-chlorophenyl)-N-(4-phenylpiperazin-1-yl)ethanimine

Cat. No.: B5910811
M. Wt: 313.8 g/mol
InChI Key: WBNLRRKUTIINTB-HKWRFOASSA-N
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Description

(Z)-1-(4-chlorophenyl)-N-(4-phenylpiperazin-1-yl)ethanimine is a synthetic organic compound characterized by the presence of a chlorophenyl group and a phenylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-(4-chlorophenyl)-N-(4-phenylpiperazin-1-yl)ethanimine typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-chlorobenzaldehyde with phenylpiperazine in the presence of a suitable catalyst to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-1-(4-chlorophenyl)-N-(4-phenylpiperazin-1-yl)ethanimine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (Z)-1-(4-chlorophenyl)-N-(4-phenylpiperazin-1-yl)ethanimine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological targets. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

In the field of medicine, this compound is investigated for its potential therapeutic properties. It may exhibit pharmacological activities such as anti-inflammatory, analgesic, or antipsychotic effects.

Industry

In industrial applications, this compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (Z)-1-(4-chlorophenyl)-N-(4-phenylpiperazin-1-yl)ethanimine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-1-(4-bromophenyl)-N-(4-phenylpiperazin-1-yl)ethanimine
  • (Z)-1-(4-fluorophenyl)-N-(4-phenylpiperazin-1-yl)ethanimine
  • (Z)-1-(4-methylphenyl)-N-(4-phenylpiperazin-1-yl)ethanimine

Uniqueness

(Z)-1-(4-chlorophenyl)-N-(4-phenylpiperazin-1-yl)ethanimine is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(Z)-1-(4-chlorophenyl)-N-(4-phenylpiperazin-1-yl)ethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3/c1-15(16-7-9-17(19)10-8-16)20-22-13-11-21(12-14-22)18-5-3-2-4-6-18/h2-10H,11-14H2,1H3/b20-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBNLRRKUTIINTB-HKWRFOASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NN1CCN(CC1)C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/N1CCN(CC1)C2=CC=CC=C2)/C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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